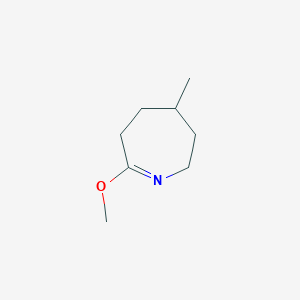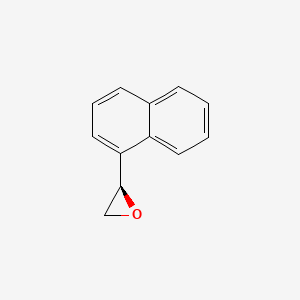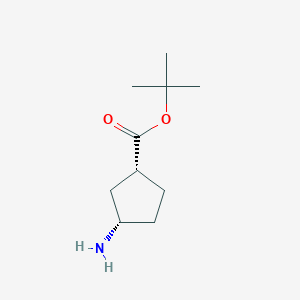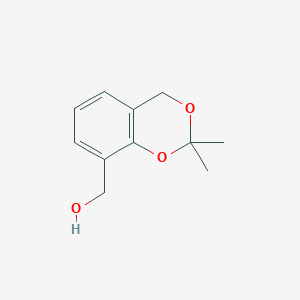
7-methoxy-4-methyl-3,4,5,6-tetrahydro-2H-azepine
Vue d'ensemble
Description
7-Methoxy-4-methyl-3,4,5,6-tetrahydro-2H-azepine (MTA) is a heterocyclic compound that belongs to the azepine family of compounds. MTA is a synthetic compound that was first synthesized in the early 1970s by the research team at the University of Tokyo. Since then, MTA has been extensively studied for its various biological and chemical properties. MTA has a wide range of applications in various industries, including pharmaceuticals, agrochemicals, and food and beverage production.
Mécanisme D'action
7-methoxy-4-methyl-3,4,5,6-tetrahydro-2H-azepine has been found to act as an agonist of the G protein-coupled receptor (GPCR) family. This compound binds to the GPCR and activates it, which leads to the release of intracellular signaling molecules, such as cyclic adenosine monophosphate (cAMP). This activation of the GPCR leads to various physiological responses, such as the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. This compound has been found to modulate the activity of enzymes, such as cytochrome P450 and monoamine oxidase. This compound has also been found to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been found to have neuroprotective effects and to be involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
7-methoxy-4-methyl-3,4,5,6-tetrahydro-2H-azepine has a number of advantages and limitations when used in laboratory experiments. This compound is a relatively stable compound, making it easy to handle and store. This compound is also relatively inexpensive and is available commercially. However, this compound can be toxic and can cause adverse effects in some cases. This compound is also a relatively new compound, so there is still much to be learned about its properties and effects.
Orientations Futures
7-methoxy-4-methyl-3,4,5,6-tetrahydro-2H-azepine has a wide range of potential applications, and there is still much to be learned about its properties and effects. Future research should focus on the potential therapeutic applications of this compound, such as its anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, further research should be conducted to better understand the mechanism of action of this compound and to identify new potential applications for this compound. Finally, future research should also focus on the development of new synthesis methods for this compound.
Applications De Recherche Scientifique
7-methoxy-4-methyl-3,4,5,6-tetrahydro-2H-azepine has been extensively studied for its various biological and chemical properties. In particular, this compound has been studied for its potential therapeutic applications. This compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its ability to modulate the activity of enzymes, such as cytochrome P450 and monoamine oxidase.
Propriétés
IUPAC Name |
7-methoxy-4-methyl-3,4,5,6-tetrahydro-2H-azepine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7-3-4-8(10-2)9-6-5-7/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWJIXUSCFEZGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=NCC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6599076.png)
![tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate](/img/structure/B6599083.png)

![2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid](/img/structure/B6599112.png)

![tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate](/img/structure/B6599123.png)
![tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate](/img/structure/B6599128.png)
![imidazo[2,1-f][1,2,4]triazine](/img/structure/B6599137.png)





